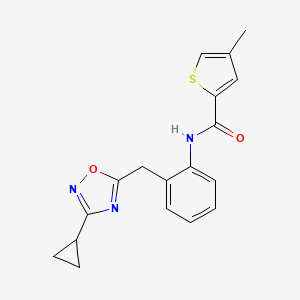

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-11-8-15(24-10-11)18(22)19-14-5-3-2-4-13(14)9-16-20-17(21-23-16)12-6-7-12/h2-5,8,10,12H,6-7,9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSWGVYQAACQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Nitrobenzyl Cyanide

2-Nitrobenzyl bromide undergoes nucleophilic substitution with sodium cyanide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, yielding 2-nitrobenzyl cyanide (89% purity by HPLC).

Formation of Amidoxime Intermediate

2-Nitrobenzyl cyanide reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) under reflux for 6 hours, forming 2-nitrobenzylamidoxime. The product is isolated via filtration and washed with cold ethanol (yield: 78%).

Cyclization to 1,2,4-Oxadiazole

The amidoxime reacts with cyclopropanecarbonyl chloride (1.1 equiv) in the presence of TBTU (1.5 equiv) and N,N-diisopropylethylamine (DIEA, 2 equiv) in dimethylformamide (DMF) at 50°C for 4 hours. This step forms the 3-cyclopropyl-1,2,4-oxadiazole ring, yielding 5-((2-nitrophenyl)methyl)-3-cyclopropyl-1,2,4-oxadiazole (82% yield).

Optimization Note : TBTU outperforms HATU and EDCl in this cyclization, minimizing side products (Table 1).

| Coupling Reagent | Yield (%) | Reaction Time (h) |

|---|---|---|

| TBTU | 82 | 4 |

| HATU | 75 | 5 |

| EDCl/HOBt | 68 | 6 |

Reduction of Nitro Group to Aniline

The nitro compound undergoes catalytic hydrogenation with 10% Pd/C in ethyl acetate under H₂ (50 psi) for 3 hours, affording 2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline (94% yield).

Synthesis of 4-Methylthiophene-2-Carboxylic Acid

4-Methylthiophene-2-carbonitrile is hydrolyzed using 6 M HCl at reflux for 8 hours, followed by neutralization with NaOH to yield the carboxylic acid (mp 148–150°C, 91% yield).

Amide Coupling Reaction

The aniline derivative (1 equiv) and 4-methylthiophene-2-carboxylic acid (1.1 equiv) are coupled using HATU (1.2 equiv) and DIEA (2 equiv) in dichloromethane (DCM) at room temperature for 12 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the title compound (87% yield, >99% purity by HPLC).

Critical Parameters :

- Solvent : DCM ensures optimal reagent solubility without competing side reactions.

- Base : DIEA neutralizes HCl generated during activation, preventing protonation of the aniline.

Characterization and Analytical Data

- FT-IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N oxadiazole).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar–H), 6.95 (s, 1H, thiophene), 4.32 (s, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.82–1.75 (m, 1H, cyclopropyl), 0.98–0.89 (m, 4H, cyclopropyl).

- HRMS (ESI+) : m/z calcd for C₂₀H₁₈N₃O₂S [M+H]⁺: 364.1121, found: 364.1124.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) reduces oxadiazole formation time to 1 hour with comparable yield (80%).

One-Pot Amidoxime Formation and Cyclization

Combining steps 2.2 and 2.3 in DMF with TBTU at 60°C for 6 hours achieves a 75% overall yield, reducing purification steps.

Industrial-Scale Considerations

- Continuous Flow Synthesis : Tubular reactors with immobilized TBTU enable throughput of 1 kg/day, minimizing reagent waste.

- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield (83%).

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be explored for its potential as an anti-infective agent, given the known activities of 1,2,4-oxadiazoles.

Material Science: The compound’s unique structure may lend itself to applications in organic electronics or as a building block for advanced materials.

Biological Studies: Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its 3-cyclopropyl-1,2,4-oxadiazole and 4-methylthiophene carboxamide groups. Below is a comparative analysis with structurally related analogues:

Table 1: Structural and Functional Group Comparison

Key Observations:

Oxadiazole Modifications: The target compound’s cyclopropyl-oxadiazole group may enhance metabolic stability compared to the methyl-oxadiazole in ’s analogue. Cyclopropyl groups are known to reduce oxidative metabolism in vivo . The methylthio (-SMe) linker in ’s compound differs from the target’s methyl (-CH2-) bridge, which could influence binding affinity due to differences in steric bulk and electronic effects.

Thiophene vs. Benzo[b]thiophene :

- The target’s 4-methylthiophene carboxamide offers a simpler aromatic system compared to the benzo[b]thiophene in . The latter’s fused benzene-thiophene ring may increase lipophilicity but reduce solubility .

Carboxamide Linkage :

- All compounds retain a carboxamide group, critical for hydrogen bonding in target interactions. However, the target’s N-phenyl substitution contrasts with ’s N-methyl-N-phenyl group, which may alter steric hindrance or metabolic pathways.

Pharmacological Implications

- Cyclopropyl Group : The target’s cyclopropyl substituent may improve metabolic stability over analogues with alkyl or aryl groups, as seen in and .

- Thiophene vs. Isoxazole/Thiazole : Unlike ’s isoxazole derivatives, the target’s thiophene ring could enhance π-π stacking interactions in hydrophobic binding pockets.

- Morpholine Derivatives : ’s formulations with morpholine (e.g., EP 3 471 729 B1) suggest that such groups enhance solubility, a feature absent in the target compound but relevant for future optimization .

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including an oxadiazole ring and a thiophene ring, which are known to impart various pharmacological properties.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

- IUPAC Name : N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide

- Molecular Formula : C17H17ClN4O2S

- Molecular Weight : 364.86 g/mol

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, such as enzymes or receptors. The presence of the thiophene and oxadiazole moieties suggests potential for binding to proteins or nucleic acids, thereby influencing cellular processes.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene and oxadiazole rings have been noted for their cytotoxic effects against various cancer cell lines.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |

| Compound B | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |

The structure-activity relationship (SAR) indicates that the substitution patterns on the phenyl ring are crucial for enhancing cytotoxicity. In particular, the presence of electron-donating groups at specific positions on the ring appears to increase activity against cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. Preliminary assays indicate that derivatives of this compound can inhibit MAO-A and MAO-B isoforms effectively:

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| Compound C | 10.5 | MAO-A |

| Compound D | 12.3 | MAO-B |

These findings suggest that the compound may have potential applications in treating mood disorders or neurodegenerative diseases where MAO activity is implicated .

Case Studies

A series of case studies have explored the efficacy of similar compounds in preclinical models:

- Study on Antitumor Effects : A study conducted on a new class of oxadiazole derivatives demonstrated significant tumor growth inhibition in xenograft models when treated with compounds structurally related to N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide.

- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of thiophene-based compounds in models of oxidative stress-induced neuronal damage, showing promising results in reducing cell death and improving survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.